molecular formula C8H9FN2OS B2837924 (3-Fluoro-2-methoxyphenyl)thiourea CAS No. 1379334-79-8

(3-Fluoro-2-methoxyphenyl)thiourea

Cat. No.: B2837924
CAS No.: 1379334-79-8
M. Wt: 200.23
InChI Key: QVLMARHBOOFWIO-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxyphenyl)thiourea: is an organic compound with the molecular formula C8H9FN2OS It is a derivative of thiourea, where the phenyl ring is substituted with a fluoro group at the third position and a methoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-methoxyphenyl)thiourea typically involves the reaction of 3-fluoro-2-methoxyaniline with thiocyanate derivatives under controlled conditions. One common method is the reaction of 3-fluoro-2-methoxyaniline with ammonium thiocyanate in the presence of hydrochloric acid, which facilitates the formation of the thiourea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenylthiourea derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-Fluoro-2-methoxyphenyl)thiourea is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.

Comparison with Similar Compounds

    (3-Fluoro-2-methoxyphenyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    (3-Fluoro-2-methoxyphenyl)thiocarbamate: Contains a carbamate group instead of a thiourea group.

    (3-Fluoro-2-methoxyphenyl)thioamide: Similar structure but with a thioamide group.

Uniqueness: (3-Fluoro-2-methoxyphenyl)thiourea is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The thiourea group also imparts distinct properties compared to similar compounds with urea or thioamide groups.

Properties

IUPAC Name

(3-fluoro-2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2OS/c1-12-7-5(9)3-2-4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMARHBOOFWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379334-79-8
Record name (3-fluoro-2-methoxyphenyl)thiourea
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